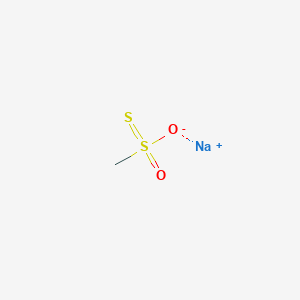

甲磺酸钠

描述

Synthesis Analysis

Methanesulfonothioic acid and its sodium salt can be synthesized through various chemical pathways. The transformation of methanesulfonic acid (MSA) and sodium methanesulfonate in the presence of metal halides in ambient aerosols illustrates the dynamic chemical behavior of methanesulfonate salts in the environment, highlighting their formation and subsequent transformations via heterogeneous oxidation processes [Kai Chung Kwong et al., 2018]. Another example includes the use of methanesulfonic acid in the reductive ring-opening of O-benzylidene acetals, showing its versatility in organic synthesis [A. Zinin et al., 2007].

Molecular Structure Analysis

The molecular structure of methanesulfonothioic acid, sodium salt, and related compounds has been a subject of study to understand their chemical behavior. For instance, the structural properties of various salts of methanetrisulfonic acid (a related compound) have been described, showing different coordination modes and unexpected motifs, such as the κ3O1,4,7 coordination in the lead salt [B. Oelkers et al., 2016].

Chemical Reactions and Properties

The chemical reactions involving methanesulfonothioic acid, sodium salt, highlight its reactivity and the formation of various products under different conditions. For example, heterogeneous reactions of gaseous methanesulfonic acid with NaCl and sea salt particles have been studied to understand the fate of MSA in the atmosphere and its interaction with sea salt particles, revealing the formation of CH3SO3Na as a major product [Mingjin Tang & T. Zhu, 2009].

Physical Properties Analysis

The physical properties of methanesulfonothioic acid, sodium salt, are critical for its application in various fields. For instance, the thermodynamics of methanesulfonic acid have been revisited to provide revised thermodynamic quantities, essential for understanding the compound's stability and reactivity [J. Guthrie & Roger T. Gallant, 2000].

Chemical Properties Analysis

Understanding the chemical properties of methanesulfonothioic acid, sodium salt, is crucial for its application and environmental impact. Studies on the environmental benefits of methanesulfonic acid highlight its chemical and physical characteristics, emphasizing its aqueous solubility, conductivity, and low toxicity, making it an ideal electrolyte for electrochemical processes [M. Gernon et al., 1999].

科学研究应用

保护视网膜免受损伤:Wang、Gu 和 Xu(2012 年)发现甲磺酸钠可以通过抑制线粒体细胞死亡级联反应来保护小鼠视网膜免受急性光损伤 (Wang、Gu 和 Xu,2012 年)。

核磁共振化学位移测量的参考:Funasaki 等人(2000 年)发现甲磺酸钠和甲基硫酸钠是含环糊精和阴离子客体的含水溶液中核磁共振化学位移测量的有效内部参考 (Funasaki 等人,2000 年)。

在电化学传感器中的潜力:Su、Winnick 和 Kohl(2001 年)观察到甲磺酰氯-氯化铝离子液体中钠插入五氧化二钒薄膜允许在电化学传感器中潜在的阴极应用 (Su、Winnick 和 Kohl,2001 年)。

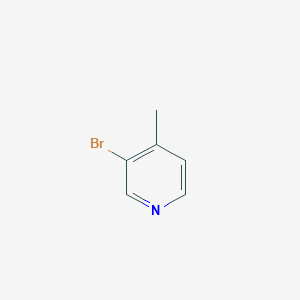

吡啶衍生物的氧化:Niknam 等人(2006 年)报道甲磺酸和亚硝酸钠在湿二氧化硅的存在下在温和且非均相条件下有效地将 1,4-二氢吡啶氧化为吡啶衍生物 (Niknam 等人,2006 年)。

对海盐气溶胶的影响:Zeng 等人(2014 年)发现甲磺酸钠颗粒表现出与氯化钠不同的温度依赖性吸湿行为,影响着海盐气溶胶的相、大小和含水量,以及它们对大气化学和气候系统的影响 (Zeng、Kelley、Kish 和 Liu,2014 年)。

在有机合成中的应用:Zinin 等人(2007 年)证明甲磺酸是 O-亚苄基缩醛还原开环反应中醚 HCl 的一种高效且便捷的替代品,得到具有游离 4-OH 基团的 6-O-苄基醚 (Zinin、Malysheva、Shpirt、Torgov 和 Kononov,2007 年)。

熔化和水合研究:Kosova 等人(2017 年)揭示甲磺酸钠一致熔化,水合形式在水-甲磺酸钠体系中形成,熔化参数和组成由差示扫描量热法确定 (Kosova、Navalayeu、Maksimov、Babkina 和 Uspenskaya,2017 年)。

微生物代谢:Kelly 和 Murrell(1999 年)讨论了甲磺酸被需氧菌用作生长的硫源,一些专门的甲基营养菌用作支持生长的碳和能量底物 (Kelly 和 Murrell,1999 年)。

检测遗传毒性杂质:Zhou 等人(2017 年)开发了一种简单的高效液相色谱法,采用紫外检测法测定甲磺酸中的甲基甲磺酸酯和乙基甲磺酸酯,为检测潜在遗传毒性杂质提供了一种可靠的方法 (Zhou、Xu、Zheng、Liu 和 Zheng,2017 年)。

气溶胶中的 OH 氧化:Kwong 等人(2018 年)发现气溶胶中的非均相 OH 氧化可以将甲磺酸及其钠盐转化为多种化合物,可能影响全球气候 (Kwong、Chim、Hoffmann、Tilgner、Herrmann、Davies、Wilson 和 Chan,2018 年)。

安全和危害

作用机制

Mode of Action

It is known that methanesulfonate esters, which are structurally related to sodium methanesulfonothioate, act as biological alkylating agents . They undergo bond fission and react within the intracellular milieu .

Biochemical Pathways

Related compounds such as the rnf complex, which transfers electrons from ferredoxin to nad+ and pumps sodium ions across a membrane, could provide some insight into potential pathways .

Action Environment

It is known that the compound should be stored in an inert atmosphere at room temperature .

属性

IUPAC Name |

sodium;methyl-oxido-oxo-sulfanylidene-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O2S2.Na/c1-5(2,3)4;/h1H3,(H,2,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFTZUZWJGUCSTE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=S)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3NaO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

44059-82-7 (Parent) | |

| Record name | Methanesulfonothioic acid, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001950852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2062084 | |

| Record name | Methanesulfonothioic acid, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methanesulfonothioic acid, sodium salt | |

CAS RN |

1950-85-2 | |

| Record name | Methanesulfonothioic acid, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001950852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonothioic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanesulfonothioic acid, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium methanethiosulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

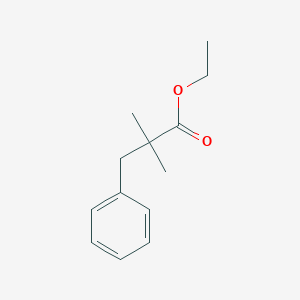

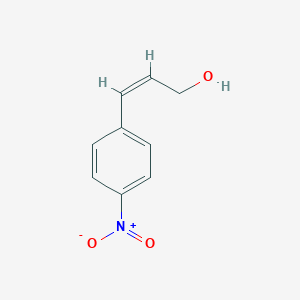

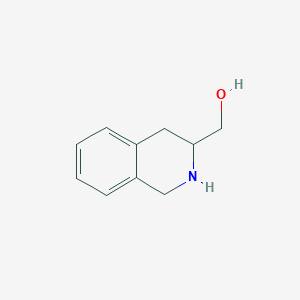

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

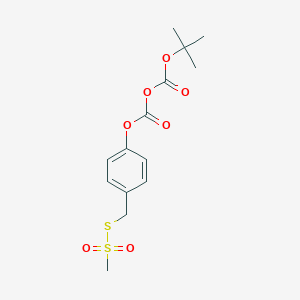

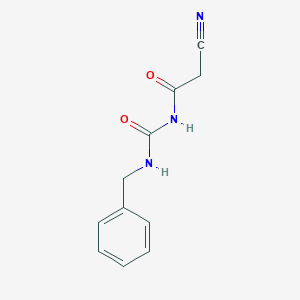

Feasible Synthetic Routes

Q & A

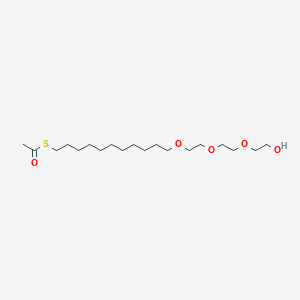

Q1: How does sodium methanethiosulfonate enable the functionalization of polymers?

A1: Sodium methanethiosulfonate serves as a key reagent for introducing thiol (-SH) functionality onto polymers. This is particularly useful for polymers synthesized via Atom Transfer Radical Polymerization (ATRP), which typically bear halide end-groups. [, ]

- Halide Displacement: Sodium methanethiosulfonate reacts with the halide end-group of the polymer, substituting it with a methanethiosulfonate (-SSO2CH3) group. [, ]

- Thiol-Disulfide Exchange: The methanethiosulfonate group readily undergoes exchange reactions with various thiols, effectively attaching the desired thiol-containing functionality to the polymer chain. [, ]

Q2: Can you provide an example of how sodium methanethiosulfonate is used to modify polymers for specific applications?

A2: Certainly! One example involves the creation of acid-degradable polymeric nanoparticles for drug delivery. [] Researchers synthesized amphiphilic copolymers containing vinyl benzyl chloride (VBC) units. Using sodium methanethiosulfonate, they substituted the chlorine atoms of VBC with methanethiosulfonate groups. These groups then reacted with thiols bearing specific functionalities, enabling the incorporation of acid-cleavable linkers within the nanoparticle structure. This approach allows for controlled release of encapsulated drugs in response to acidic environments, such as those found in tumor tissues. []

Q3: Beyond polymer chemistry, how is sodium methanethiosulfonate utilized in biochemical research?

A3: Sodium methanethiosulfonate is a valuable tool for probing the structure and function of proteins. Specifically, it acts as a sulfhydryl-specific reagent, reacting with cysteine residues on protein surfaces. This reactivity is exploited in cysteine-scanning mutagenesis studies, where individual cysteine mutations are introduced into a protein, and their accessibility and functional role are assessed by sodium methanethiosulfonate modification. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(2-Undec-10-enoxyethoxy)ethoxy]ethanol](/img/structure/B15003.png)